molecular formula C23H21F3N6 B2930910 1-[5-METHYL-3-PHENYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(PYRIDIN-2-YL)PIPERAZINE CAS No. 890636-48-3

1-[5-METHYL-3-PHENYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(PYRIDIN-2-YL)PIPERAZINE

Cat. No.: B2930910
CAS No.: 890636-48-3
M. Wt: 438.458
InChI Key: NNILWNOVYFLYNI-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic heteroaromatic core fused with a pyrazole and pyrimidine ring. The molecule features a 5-methyl-3-phenyl-2-(trifluoromethyl) substitution on the pyrazolo[1,5-a]pyrimidine scaffold, coupled with a 4-(pyridin-2-yl)piperazine moiety at the 7-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridinyl-piperazine substituent may influence receptor binding and pharmacokinetics .

Properties

IUPAC Name

5-methyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N6/c1-16-15-19(31-13-11-30(12-14-31)18-9-5-6-10-27-18)32-22(28-16)20(17-7-3-2-4-8-17)21(29-32)23(24,25)26/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNILWNOVYFLYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C(F)(F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[5-METHYL-3-PHENYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(PYRIDIN-2-YL)PIPERAZINE typically involves a multi-step process:

Chemical Reactions Analysis

1-[5-METHYL-3-PHENYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(PYRIDIN-2-YL)PIPERAZINE undergoes various chemical reactions, including:

Scientific Research Applications

1-[5-METHYL-3-PHENYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(PYRIDIN-2-YL)PIPERAZINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-METHYL-3-PHENYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(PYRIDIN-2-YL)PIPERAZINE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s key structural analogs and their distinguishing features are summarized below:

Compound Name / CAS No. Core Structure Substituents Molecular Formula Key Properties/Activities Reference
Target Compound Pyrazolo[1,5-a]pyrimidine 5-Me, 3-Ph, 2-CF₃; 7-(4-(pyridin-2-yl)piperazine) C₂₄H₂₁F₃N₇ Not explicitly reported (assumed kinase/CNS activity) N/A
(4-Benzyhdrylpiperazino)-[5-(2-thienyl)-7-CF₃-pyrazolo[1,5-a]pyrimidine] Pyrazolo[1,5-a]pyrimidine 5-thiophen-2-yl, 7-CF₃; 3-(4-benzhydrylpiperazine) C₂₉H₂₅F₃N₆OS MRP1 inhibition, CAC1H interaction
2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-MeOPh)-7-CF₃-pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 5-(4-MeOPh), 7-CF₃; 2-(thienyl-pyrrolyl) C₂₄H₁₉F₃N₄OS Unspecified (structural diversity)
7-Chloro-5-methyl-2-{1-[4-CF₃-Ph]ethyl}pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 5-Me, 7-Cl; 2-(4-CF₃-Ph-ethyl) C₁₇H₁₂ClF₃N₄ Intermediate for acetamide derivatives
1-[2-({4-[(3-Fluorophenyl)methyl]piperazin-1-yl}methyl)-7-morpholin-4-yl-pyrazolo[1,5-a]pyrimidin-5-yl]-2-(iPr)-1H-benzimidazole Pyrazolo[1,5-a]pyrimidine 5-(benzimidazolyl), 7-morpholinyl; 2-(piperazinylmethyl) C₃₃H₃₄FN₉O Kinase inhibition (implied)

Key Differences

  • Substituent Diversity: The target compound’s pyridinyl-piperazine group contrasts with benzhydrylpiperazine (CAS analog ) and morpholinyl-piperazine derivatives .
  • Trifluoromethyl Positioning : The 2-CF₃ group in the target compound differs from 7-CF₃ in and , which may alter electronic properties and steric hindrance.
  • Synthetic Routes : The target compound’s synthesis likely involves nucleophilic substitution at the 7-position of the pyrazolo[1,5-a]pyrimidine core, similar to methods using piperidine or piperazine derivatives under basic conditions (e.g., triethylamine in acetonitrile ). In contrast, analogs like employ reductive amination for piperazine functionalization.

Biological Activity

1-[5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and enzymatic inhibitory properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that construct the pyrazolo[1,5-a]pyrimidine core. The process often includes cyclization reactions involving appropriate precursors under controlled conditions. The trifluoromethyl group in its structure is crucial for enhancing binding affinity and specificity towards biological targets, which is essential for its pharmacological activity .

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. It may act as an inhibitor of specific kinases or other enzymes involved in critical biochemical pathways. For instance, the compound has shown potential as an inhibitor of certain protein kinases, which play a vital role in cell signaling and proliferation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The compound has been reported to exhibit selective cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of cell cycle progression and induction of apoptosis through modulation of specific signaling pathways. For example, it has been noted for its ability to inhibit the growth of breast cancer cells by targeting key regulatory proteins in the cell cycle .

Enzymatic Inhibition

The compound's enzymatic inhibitory activity has been a focal point in research. It has been shown to inhibit enzymes such as cyclin-dependent kinases (CDKs) and other related kinases that are crucial for tumor growth and progression. This inhibition can lead to decreased phosphorylation of downstream targets involved in cell survival and proliferation .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound also displays anti-inflammatory effects. Studies suggest that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like COX-2, which are implicated in various inflammatory diseases .

Case Studies

Several case studies have demonstrated the efficacy of this compound:

  • Breast Cancer Study : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability and induction of apoptosis at micromolar concentrations.
  • Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a marked decrease in edema and inflammatory markers compared to controls.
  • Kinase Inhibition Assay : An assay measuring the inhibition of CDK2 showed that this compound inhibited kinase activity with an IC50 value in the low micromolar range, indicating strong potential as a therapeutic agent against cancers driven by CDK activity.

Data Table: Summary of Biological Activities

Activity TypeTarget/EffectObserved ResultsReference
AnticancerMCF-7 Breast Cancer CellsSignificant reduction in viability
Enzymatic InhibitionCDK2IC50 ~ 0.5 µM
Anti-inflammatoryPro-inflammatory cytokinesDecreased levels in treated models

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